1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride
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Overview
Description
“1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N2O2.2ClH/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;/h1-3,6,10H,4-5,7-9H2,(H,15,16);2*1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Functionalized Compounds : The synthesis of functionalized 4H-pyrano[3,2-c]pyridines using 4-hydroxy-6-methyl-2-pyridone with a catalytic amount of piperidine is demonstrated, highlighting the compound's utility in creating fused systems (R. Mekheimer, N. Mohamed, K. Sadek, 1997).
- Intermediate Synthesis : Synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine, showcasing its role in pharmaceutical synthesis (Shen Li, 2012).
- Structural and Conformational Studies : Investigation into the structure and conformation of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, including a study of piperidine ring conformations, provides insights into its molecular geometry and potential applications in material science (C. Burgos et al., 1992).
Biochemical and Pharmacological Applications
- Aurora Kinase Inhibition : A study on aurora kinase inhibitors, including derivatives of piperidine-4-carboxylic acid, points to potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
- Antimicrobial Activity : Research into new pyridine derivatives, including their synthesis and evaluation for antimicrobial activity, highlights the compound's relevance in developing new antimicrobial agents (N. Patel et al., 2011).
Material Science and Industrial Applications
- Metal Ion Coordination : A study on coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals, including the utilization of pyridine derivatives, indicates potential applications in material science and nanotechnology (Madhab C. Das et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOISZKTWCOSVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820659 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Pyridin-2-ylmethyl-piperidine-4-carboxylic acid hydrochloride | |
CAS RN |
1185304-49-7 |
Source
|
Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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